1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound belonging to the class of sulfonyl chlorides. This compound is characterized by the presence of a pyrazole ring substituted with a butyl group, an ethoxymethyl group, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution Reactions: The butyl group and the ethoxymethyl group are introduced through nucleophilic substitution reactions.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and under anhydrous conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Scientific Research Applications
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another sulfonyl chloride with a different heterocyclic ring structure.
1-Butyl-3-methylimidazolium thiocyanate: Similar in structure but with a thiocyanate group instead of a sulfonyl chloride group.
Uniqueness: 1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and the types of reactions it undergoes. Additionally, the pyrazole ring imparts specific chemical properties that differentiate it from other sulfonyl chlorides.
Properties
IUPAC Name |
1-butyl-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-7-10(17(11,14)15)9(12-13)8-16-4-2/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLYUWFOQPJGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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